molecular formula C18H22N4O4S B4521758 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)phthalazin-1(2H)-one

2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)phthalazin-1(2H)-one

Cat. No.: B4521758
M. Wt: 390.5 g/mol
InChI Key: LRSWDODMLDVIAW-UHFFFAOYSA-N
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Description

2-(2-(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazin-1(2H)-one core linked via a 2-oxoethyl chain to a piperazine ring substituted at the 4-position with a 1,1-dioxidotetrahydrothiophen-3-yl group. The phthalazinone moiety is a bicyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and DNA repair modulation .

Properties

IUPAC Name

2-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c23-17(12-22-18(24)16-4-2-1-3-14(16)11-19-22)21-8-6-20(7-9-21)15-5-10-27(25,26)13-15/h1-4,11,15H,5-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSWDODMLDVIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: This step may involve nucleophilic substitution reactions where a piperazine derivative is introduced.

    Attachment of the Tetrahydrothiophene Moiety: This can be done through oxidation reactions to introduce the sulfone group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrothiophene moiety.

    Reduction: Reduction reactions could be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the phthalazinone or piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrothiophene moiety would yield a sulfone derivative.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific diseases or conditions.

Industry

In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)phthalazin-1(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Piperazine Substituent Molecular Weight (g/mol) Notable Features Reference
Target Compound Phthalazin-1(2H)-one 1,1-Dioxidotetrahydrothiophen-3-yl ~437.47* Sulfone group enhances polarity N/A
4-(4-Fluoro-3-(3-methyl-4-(phenylsulfonyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (D1) Phthalazin-1(2H)-one 3-Methyl-4-(phenylsulfonyl) ~565.60 Phenylsulfonyl group; fluorophenyl linkage
6-(2-Chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one Pyridazin-3(2H)-one 4-(4-Fluorophenyl) ~442.89 Chlorophenyl and fluorophenyl substituents
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one Pyridazin-3(2H)-one 4-(4-Fluorophenyl) 477.53 Morpholino group; crystallographic data

*Calculated based on formula C₁₉H₂₁N₃O₄S.

Substituent Effects on Bioactivity

  • Sulfonyl vs. Sulfone Groups : The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group provides a cyclic sulfone, which may confer better metabolic stability compared to the linear phenylsulfonyl group in Compound D1 . Sulfones are less prone to enzymatic degradation than sulfonamides, a critical factor in drug design.
  • Fluorophenyl vs.

Crystallographic and Conformational Insights

The pyridazinone derivative in (C₂₆H₂₈FN₅O₃) crystallizes in a triclinic system (space group P1), with unit cell parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å. This suggests a compact, planar conformation stabilized by intramolecular hydrogen bonding, a feature shared with phthalazinone analogs but modulated by the morpholino substituent . In contrast, the target compound’s tetrahydrothiophene dioxide group may induce steric hindrance, altering binding pocket interactions.

Pharmacological Potential

While pharmacological data for the target compound is absent in the provided evidence, structural analogs suggest therapeutic relevance:

  • PARP Inhibition: Compounds like D1 and D2 are olaparib analogs targeting poly(ADP-ribose) polymerase (PARP), critical in cancer therapy . The target compound’s phthalazinone core aligns with this activity.
  • Kinase Modulation: Pyridazinone derivatives in and exhibit kinase inhibitory profiles due to their planar heterocyclic cores.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)phthalazin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)phthalazin-1(2H)-one

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